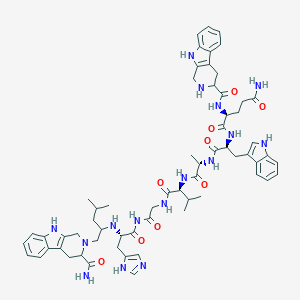![molecular formula C7H10N4 B114360 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151406-47-2](/img/structure/B114360.png)
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole, also known as EPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the pyrazolo-triazole family, which has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been suggested that 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may modulate the activity of the adenosine A2A receptor, which is involved in various physiological processes.
Biochemische Und Physiologische Effekte
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also soluble in both water and organic solvents, making it suitable for a wide range of experimental conditions. However, one limitation of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is its relatively low potency compared to other compounds with similar biological activities.
Zukünftige Richtungen
There are several future directions for research on 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is the development of more potent analogs of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole with improved therapeutic properties. Another direction is the investigation of the molecular targets of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole and the elucidation of its mechanism of action. Additionally, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole may have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease, which warrant further investigation.
In conclusion, 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a promising compound with potential therapeutic applications in various fields of medicine. Its synthesis method is efficient, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its mechanism of action and to develop more potent analogs.
Synthesemethoden
The synthesis of 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate and methyl iodide in the presence of a base. The resulting product is then purified through recrystallization. This method provides a high yield of pure 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
151406-47-2 |
|---|---|
Produktname |
2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole |
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-ethyl-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-3-6-8-7-4-5(2)9-11(7)10-6/h4,9H,3H2,1-2H3 |
InChI-Schlüssel |
UQNXOROUROIJPT-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=N1)C=C(N2)C |
Kanonische SMILES |
CCC1=NN2C(=N1)C=C(N2)C |
Synonyme |
3H-Pyrazolo[1,5-b][1,2,4]triazole, 2-ethyl-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)









![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)

